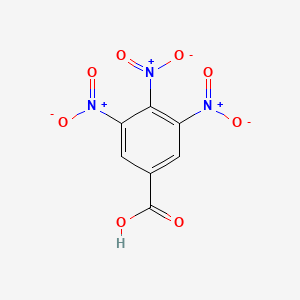
3,4,5-Trinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trinitrobenzoic acid is an organic compound with the molecular formula C7H3N3O8 It is a nitrated derivative of benzoic acid and is known for its high reactivity due to the presence of three nitro groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trinitrobenzoic acid can be synthesized through the nitration of benzoic acid or meta-nitrobenzoic acids. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. Another method involves the oxidation of trinitrotoluene using a mixture of concentrated nitric and sulfuric acids or by using potassium chlorate or dichromate as oxidizing agents .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the oxidation of trinitrotoluene suspended in sulfuric acid, followed by the addition of chromic anhydride. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,3,5-trinitrobenzene.
Decarboxylation: Upon heating, it undergoes decarboxylation to give 1,3,5-trinitrobenzene.
Common Reagents and Conditions:
Oxidation: Potassium chlorate, dichromate, or chromic anhydride in the presence of nitric acid.
Reduction: Tin in the presence of hydrochloric acid.
Decarboxylation: Heating the compound to high temperatures.
Major Products Formed:
1,3,5-Trinitrobenzene: from decarboxylation.
2,4,6-Triaminobenzoic acid: from reduction.
Scientific Research Applications
3,4,5-Trinitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity.
Mechanism of Action
The mechanism of action of 3,4,5-Trinitrobenzoic acid involves its interaction with various molecular targets and pathways. The nitro groups on the benzene ring make it highly reactive, allowing it to participate in various chemical reactions. Its effects are primarily due to its ability to undergo reduction and oxidation reactions, which can lead to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
2,4,6-Trinitrobenzoic acid: Similar in structure but differs in the position of the nitro groups.
1,3,5-Trinitrobenzene: A product of the decarboxylation of 3,4,5-Trinitrobenzoic acid.
2,4,6-Triaminobenzoic acid: A reduction product of this compound.
Uniqueness: this compound is unique due to the specific arrangement of its nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
90325-30-7 |
|---|---|
Molecular Formula |
C7H3N3O8 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
3,4,5-trinitrobenzoic acid |
InChI |
InChI=1S/C7H3N3O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)5(2-3)9(15)16/h1-2H,(H,11,12) |
InChI Key |
IBOVWIZNSGUSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
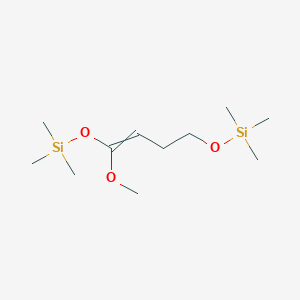
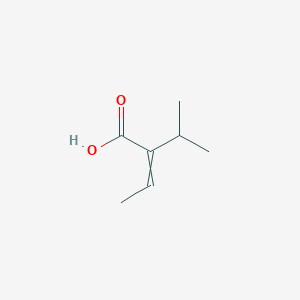
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
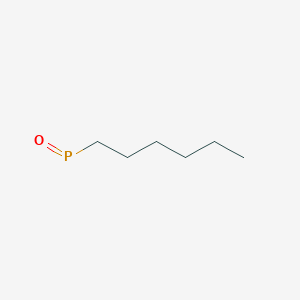
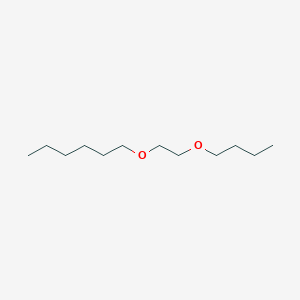
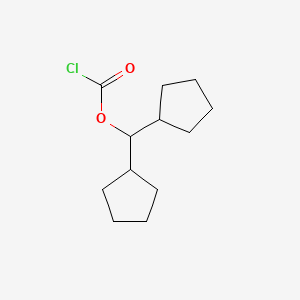
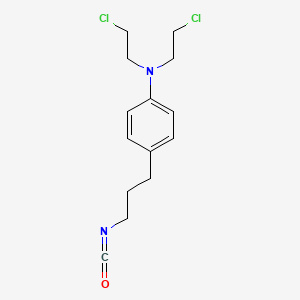
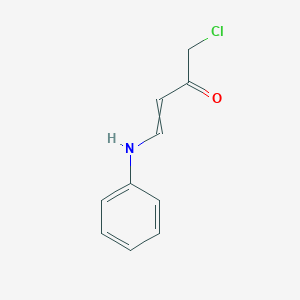
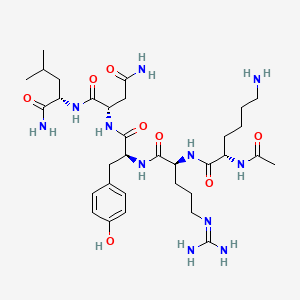
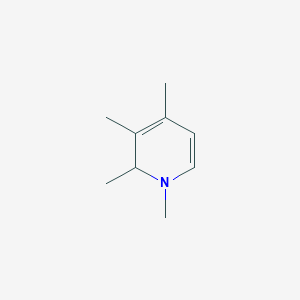
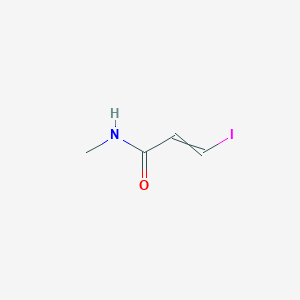
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
